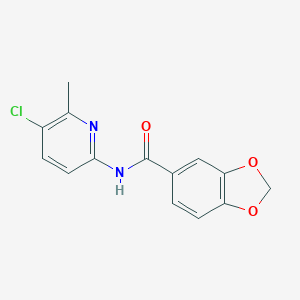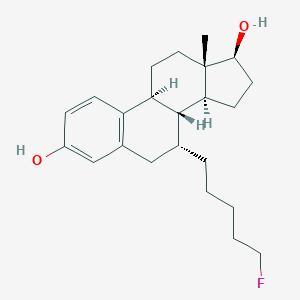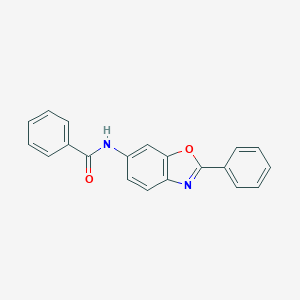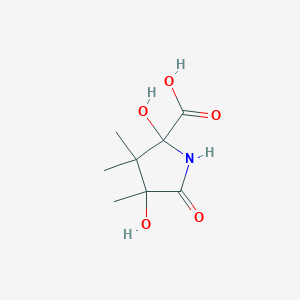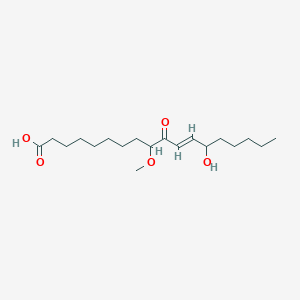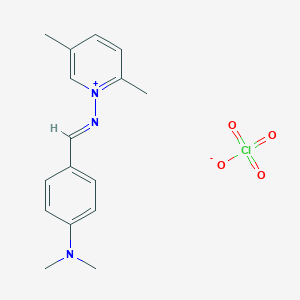
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT, is a commonly used reagent in scientific research. It is a yellow tetrazolium salt that is widely used to assess cell viability and proliferation.
Applications De Recherche Scientifique
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. This compound is also used in drug discovery and toxicity testing, as it can provide a quick and reliable assessment of the effects of drugs and chemicals on cells.
Mécanisme D'action
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is reduced by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells to form a purple formazan product. The reduction of this compound is dependent on the activity of these enzymes, which are present in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells present in the assay.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on the biochemical or physiological processes of living cells. It does not affect cell growth, metabolism, or gene expression. This compound is also non-toxic to cells and does not interfere with other assays or experimental procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in lab experiments include its simplicity, speed, and reliability. This compound assays can be performed quickly and easily, and the results are highly reproducible. This compound is also a cost-effective reagent that can be used in a variety of cell types and experimental conditions.
The limitations of using this compound in lab experiments include its dependence on mitochondrial function and the potential for interference from other substances. This compound assays may not accurately reflect the viability of cells with impaired mitochondrial function, and certain substances may interfere with the reduction of this compound, leading to inaccurate results.
Orientations Futures
Future research on 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate could focus on improving the accuracy and reliability of the assay, as well as developing new applications for the reagent. One potential direction could be the development of this compound-based assays for the detection of specific cell types or biomolecules. Another direction could be the optimization of this compound assays for high-throughput screening of drugs and chemicals. Overall, this compound is a valuable reagent in scientific research, and its future development and applications hold great promise.
Méthodes De Synthèse
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (this compound) with the electron-coupling agent phenazine methosulfate (PMS). The reaction produces a water-insoluble formazan product, which is converted to a water-soluble product by the addition of a detergent such as sodium dodecyl sulfate (SDS).
Propriétés
Numéro CAS |
145234-97-5 |
|---|---|
Formule moléculaire |
C16H20ClN3O4 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-[(E)-(2,5-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-5-6-14(2)19(12-13)17-11-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
Clé InChI |
AWFOBZSLODPAQU-SJDTYFKWSA-M |
SMILES isomérique |
CC1=C[N+](=C(C=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Synonymes |
Pyridinium, 2,5-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



